molecular formula C15H19NO4 B3021301 (2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1391500-60-9

(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B3021301
M. Wt: 277.31 g/mol
InChI Key: RIVKVBZBVUJZCC-GXTWGEPZSA-N
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Description

(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, also known as EMPCA, is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a chiral carboxylic acid that is derived from the oxazolidinone ring system, which is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. EMPCA has been used in the synthesis of a variety of drugs and agrochemicals, including antibiotics, anti-cancer agents, and insecticides.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, can significantly impact biocatalytic processes. They are known to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are utilized in fermentative production of bio-renewable chemicals. Understanding the inhibition mechanisms is essential for developing robust microbial strains for industrial applications, indicating the relevance of these compounds in biotechnological research and their potential role in improving biofuel and biochemical production processes (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal for producing bio-based plastics. This highlights the importance of carboxylic acids as precursors in the synthesis of bio-based materials, with novel solvents such as ionic liquids offering promising routes for efficient acid recovery. This application underscores the versatility of carboxylic acids in contributing to sustainable material production processes (Sprakel & Schuur, 2019).

Anticancer and Antimicrobial Applications

Natural carboxylic acids derived from plants show significant biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences in carboxylic acids, such as the presence of hydroxyl groups and conjugated bonds, significantly influence their biological activities. This indicates the potential of carboxylic acids, including the specific compound , in the development of new anticancer and antimicrobial agents, highlighting their importance in pharmaceutical research (Godlewska-Żyłkiewicz et al., 2020).

Development of Novel Bioisosteres

Carboxylic acid bioisosteres are crucial in medicinal chemistry for overcoming the limitations associated with the carboxylate moiety, such as toxicity, metabolic instability, or poor membrane permeability. Novel carboxylic acid substitutes that exhibit improved pharmacological profiles are essential for the innovation in drug design, underscoring the compound's potential impact in enhancing therapeutic agents (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKVBZBVUJZCC-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

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